molecular formula C8H4BrFN2O B6206257 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole CAS No. 1368422-36-9

2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B6206257
CAS No.: 1368422-36-9
M. Wt: 243.03 g/mol
InChI Key: DUPRNZQIQCVBOM-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains bromine, fluorine, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with bromine and a suitable oxidizing agent to form the desired oxadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromo-5-(3-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of fluorine.

    2-Bromo-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a nitro group instead of fluorine.

Uniqueness

2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole involves the reaction of 3-fluoroaniline with ethyl bromoacetate to form 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole.", "Starting Materials": [ "3-fluoroaniline", "ethyl bromoacetate", "sodium hydride", "acetonitrile", "water" ], "Reaction": [ "Dissolve 3-fluoroaniline in acetonitrile", "Add sodium hydride to the solution and stir for 30 minutes", "Add ethyl bromoacetate to the solution and stir for 24 hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer with sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the product by column chromatography" ] }

CAS No.

1368422-36-9

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C8H4BrFN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H

InChI Key

DUPRNZQIQCVBOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)Br

Purity

95

Origin of Product

United States

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